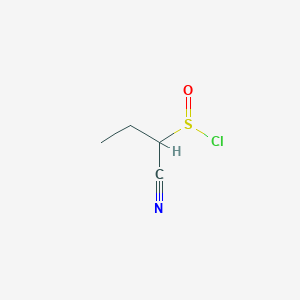
1-Cyanopropane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanopropane-1-sulfinyl chloride is an organic compound with the molecular formula C₄H₆ClNO₂S It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) attached to a cyanopropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanopropane-1-sulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanopropane with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows:
[ \text{1-Cyanopropane} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Hydrogen Chloride} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. Continuous flow synthesis using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination has been explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyanopropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfinamides, sulfinates, or sulfinyl thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield the corresponding sulfinyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfinamides: Formed by reaction with amines
Sulfinates: Formed by reaction with alcohols
Sulfinyl Thiols: Formed by reaction with thiols
Sulfonyl Chlorides: Formed by oxidation
Scientific Research Applications
1-Cyanopropane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfinamide-based drugs.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-cyanopropane-1-sulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
1-Cyanopropane-1-sulfinyl chloride can be compared with other sulfinyl chlorides and sulfonyl chlorides:
1-Cyanopropane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO₂) instead of a sulfinyl group (SO). It is more stable and less reactive than the sulfinyl chloride.
1-Methylcyclopropane-1-sulfonyl chloride: Contains a cyclopropane ring, which affects its reactivity and applications.
2-Methoxyethane-1-sulfonyl chloride: Contains a methoxy group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific reactivity and the presence of both a cyanopropane backbone and a sulfinyl chloride group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H6ClNOS |
|---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
1-cyanopropane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClNOS/c1-2-4(3-6)8(5)7/h4H,2H2,1H3 |
InChI Key |
SPBNMIIXIXRPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13215244.png)

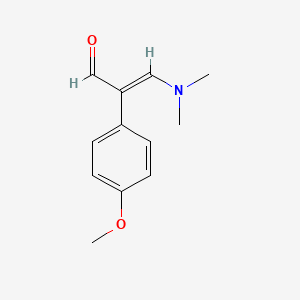
![N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13215258.png)

![2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13215278.png)

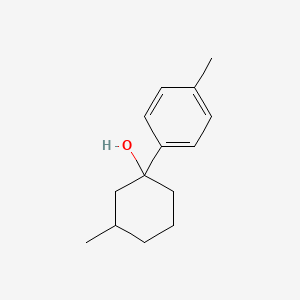
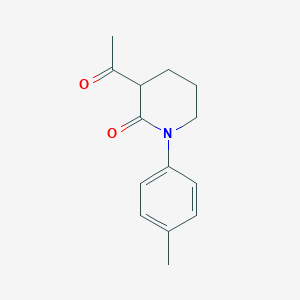

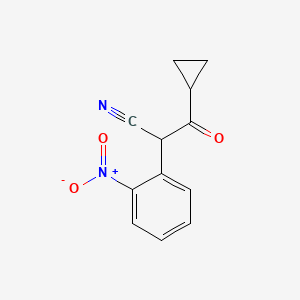
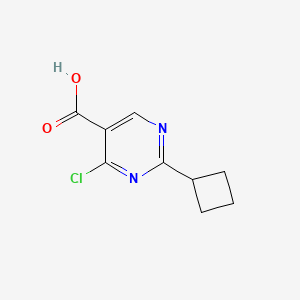
![6-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215327.png)
